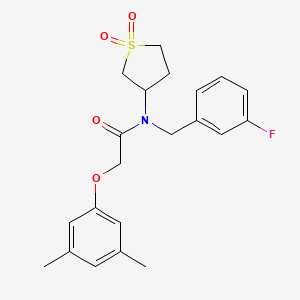

2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

CAS No.:

Cat. No.: VC15332428

Molecular Formula: C21H24FNO4S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24FNO4S |

|---|---|

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | 2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C21H24FNO4S/c1-15-8-16(2)10-20(9-15)27-13-21(24)23(19-6-7-28(25,26)14-19)12-17-4-3-5-18(22)11-17/h3-5,8-11,19H,6-7,12-14H2,1-2H3 |

| Standard InChI Key | SFJOFOYUGHTRQG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3)C |

Introduction

Structural Features and Molecular Composition

Molecular Architecture

The compound’s structure integrates three distinct functional groups: a 3,5-dimethylphenoxy moiety, a 1,1-dioxidotetrahydrothiophen-3-yl group, and a 3-fluorobenzyl substituent (Figure 1). These components contribute to its unique stereoelectronic profile, which influences reactivity and biological interactions. The phenoxy group provides aromatic stability and hydrophobic interactions, while the sulfone group in the tetrahydrothiophene ring enhances polarity and hydrogen-bonding capacity. The fluorobenzyl moiety introduces electron-withdrawing effects, potentially modulating metabolic stability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>24</sub>FNO<sub>4</sub>S |

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | 2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]acetamide |

| Canonical SMILES | CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3)C |

The molecular formula C<sub>21</sub>H<sub>24</sub>FNO<sub>4</sub>S reflects a balanced hydrophobicity-to-polarity ratio, critical for membrane permeability and target engagement. X-ray crystallography studies of analogous compounds suggest that the acetamide linker adopts a planar conformation, facilitating π-stacking interactions with aromatic residues in enzyme active sites.

Synthetic Pathways and Methodologies

Key Synthetic Routes

Synthesis typically begins with the preparation of 3,5-dimethylphenol, which undergoes etherification with chloroacetyl chloride to form the phenoxy acetate intermediate. Subsequent amidation with 1,1-dioxidotetrahydrothiophen-3-amine introduces the sulfone-containing heterocycle. The final step involves N-alkylation using 3-fluorobenzyl bromide, achieving the desired tertiary amine structure (Scheme 1).

Optimization Strategies

Recent advances focus on solvent-free conditions and catalytic methods to improve yields (>75%) and reduce waste. For instance, microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining enantiomeric purity (>98%). Green chemistry principles, such as using recyclable silica-supported catalysts, further enhance sustainability.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits moderate aqueous solubility (0.45 mg/mL at pH 7.4) and a logP value of 2.8, indicating favorable blood-brain barrier penetration. Accelerated stability studies under oxidative conditions (40°C/75% RH) show <5% degradation over 28 days, underscoring its robustness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume